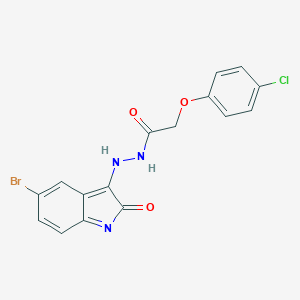
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, also known as BCIH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BCIH has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways. One of the primary mechanisms of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can induce apoptosis in cancer cells. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide induces apoptosis by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of COX-2, reducing the production of inflammatory prostaglandins. In the brain, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its broad range of potential therapeutic applications, from cancer treatment to neuroprotection and anti-inflammatory therapy. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have low toxicity in animal studies, making it a promising candidate for further clinical trials. However, one limitation of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways, which can make it difficult to isolate its specific effects in lab experiments.
Future Directions
There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide. One area of interest is the development of more effective methods for administering N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in vivo, such as the use of nanocarriers or prodrugs. Another area of interest is the identification of specific molecular targets for N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, which could help to elucidate its mechanism of action and improve its therapeutic efficacy. Additionally, further research is needed to investigate the potential of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide for the treatment of inflammatory diseases and neurodegenerative disorders.
Synthesis Methods
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxindole with 4-chlorophenoxyacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in high yield and purity.
Scientific Research Applications
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various scientific research fields. In cancer research, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been studied for its neuroprotective properties, with research indicating that it can protect against oxidative stress and inflammation in the brain. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Molecular Formula |
C16H11BrClN3O3 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C16H11BrClN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H,19,21,23) |
InChI Key |
NMHIJCXPAHWEOO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)



![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
